Pteroylhexaglutamate Exhibits 250-Fold Greater Inhibitory Potency Against Thymidylate Synthetase Compared to Pteroylmonoglutamate
Pteroylhexaglutamate demonstrates a 250-fold higher inhibitory potency against thymidylate synthetase than the monoglutamate form [1]. This marked increase in potency is directly attributed to the extended polyglutamate chain, which enhances enzyme binding [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6 x 10⁻⁷ M (600 nM) for 50% inhibition |
| Comparator Or Baseline | Pteroylmonoglutamate: 1.5 x 10⁻⁴ M (150,000 nM) for 50% inhibition |
| Quantified Difference | 250-fold lower IC50 |
| Conditions | Thymidylate synthetase assay from Lactobacillus casei |
Why This Matters
Procuring the hexaglutamate form is essential for experiments where nanomolar-range inhibition is required, as the monoglutamate analog would be ineffective at comparable concentrations.
- [1] Kisliuk, R. L., Gaumont, Y., & Baugh, C. M. (1974). Polyglutamyl derivatives of folate as substrates and inhibitors of thymidylate synthetase. Journal of Biological Chemistry, 249(13), 4100-4103. View Source
